molecular formula C13H4ClF5O2 B14267884 Pentafluorophenyl 2-chlorobenzoate CAS No. 188837-54-9

Pentafluorophenyl 2-chlorobenzoate

Cat. No.: B14267884
CAS No.: 188837-54-9
M. Wt: 322.61 g/mol
InChI Key: OFSWADGNCDTNRE-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-chlorobenzoate is an organic compound with the molecular formula C13H4ClF5O2. It is a derivative of benzoic acid and pentafluorophenol, characterized by the presence of a pentafluorophenyl group and a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of pentafluorophenyl 2-chlorobenzoate primarily involves its reactivity as an ester. The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates the formation of amide or ester bonds when reacted with nucleophiles. The compound’s unique reactivity is attributed to the strong electron-withdrawing effects of the pentafluorophenyl group, which stabilizes the transition state during nucleophilic substitution reactions .

Properties

CAS No.

188837-54-9

Molecular Formula

C13H4ClF5O2

Molecular Weight

322.61 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H4ClF5O2/c14-6-4-2-1-3-5(6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H

InChI Key

OFSWADGNCDTNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Origin of Product

United States

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